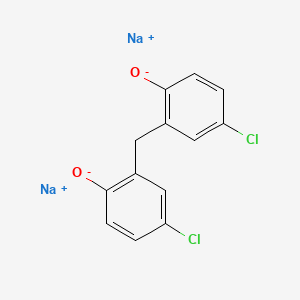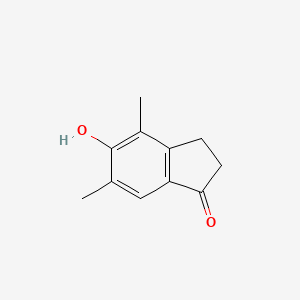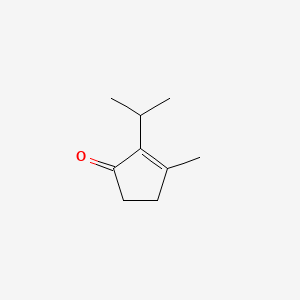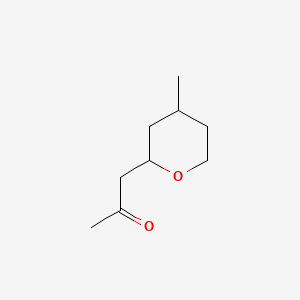
Dichlorophen disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorophen disodium salt is a halogenated phenolic compound known for its antimicrobial properties. It is used as a bactericide and fungicide in various applications, including cosmetics, textiles, and horticulture. Additionally, it is employed in the treatment of tapeworm infestations in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorophen disodium salt can be synthesized through the halogenation of phenolic compounds. The process typically involves the reaction of phenol with chlorine in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dichlorophen disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to less chlorinated phenolic compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Phenolic compounds with different functional groups
Scientific Research Applications
Dichlorophen disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of microbial resistance and as a model compound for studying halogenated phenols.
Medicine: Investigated for its potential use in treating parasitic infections and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants, preservatives, and antifungal agents
Mechanism of Action
The antimicrobial activity of dichlorophen disodium salt is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets various molecular pathways, leading to the inhibition of cell growth and replication. Its effectiveness against a broad spectrum of microorganisms makes it a valuable antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another halogenated phenolic compound with antimicrobial properties.
Hexachlorophene: A chlorinated bisphenol used as a disinfectant and antiseptic.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial activity
Uniqueness
Dichlorophen disodium salt is unique due to its dual functionality as both a bactericide and fungicide. Its effectiveness against a wide range of microorganisms and its use in various applications, from cosmetics to medicine, set it apart from other similar compounds .
Properties
CAS No. |
22232-25-3 |
|---|---|
Molecular Formula |
C13H8Cl2Na2O2 |
Molecular Weight |
313.08 g/mol |
IUPAC Name |
disodium;4-chloro-2-[(5-chloro-2-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H10Cl2O2.2Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5H2;;/q;2*+1/p-2 |
InChI Key |
IDPAELWVMULBFJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)


![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)







